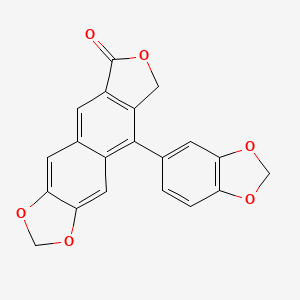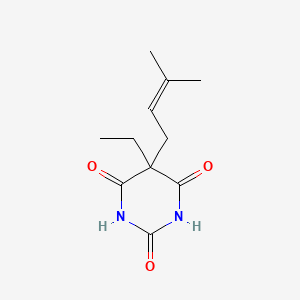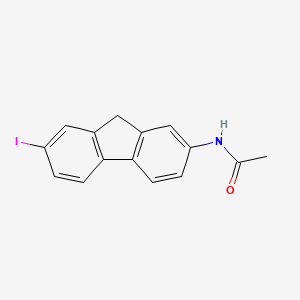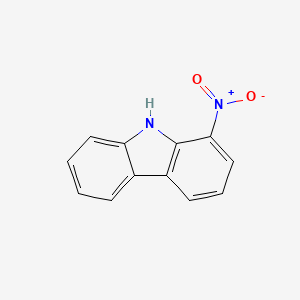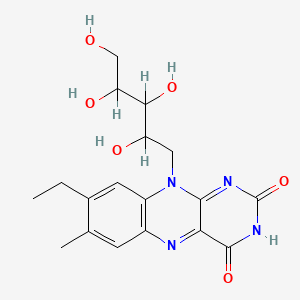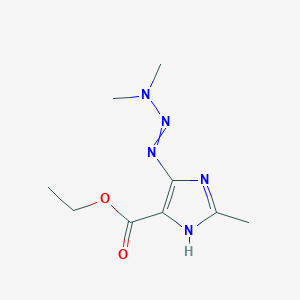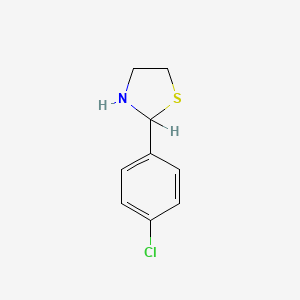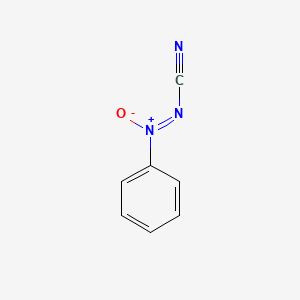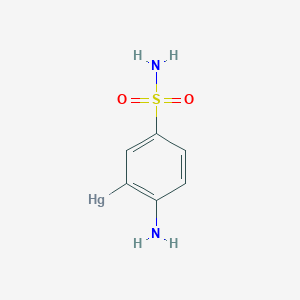
3-Mercuri-4-Aminobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercuri-4-Aminobenzenesulfonamide is a compound that belongs to the class of arylmercury compounds and sulfonamides. It has the chemical formula C6H7HgN2O2S and a molecular weight of approximately 371.79 g/mol
Preparation Methods
The synthesis of 3-Mercuri-4-Aminobenzenesulfonamide typically involves the reaction of an aromatic sulfonyl chloride with ammonia. This method is preferred due to its high yield . The reaction conditions generally include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and purity.
Chemical Reactions Analysis
3-Mercuri-4-Aminobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfonic acids, while reduction may yield amines .
Scientific Research Applications
3-Mercuri-4-Aminobenzenesulfonamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Mercuri-4-Aminobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can lead to various physiological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
3-Mercuri-4-Aminobenzenesulfonamide can be compared with other similar compounds, such as:
Sulfanilamide: This compound is also a sulfonamide and has similar antibacterial properties.
Sulfamethazine: Another sulfonamide with antibacterial properties, but with a different structure and spectrum of activity.
Sulfadiazine: Similar to sulfamethazine, it is used as an antibacterial agent but has different pharmacokinetic properties.
Properties
Molecular Formula |
C6H7HgN2O2S |
|---|---|
Molecular Weight |
371.79 g/mol |
IUPAC Name |
(2-amino-5-sulfamoylphenyl)mercury |
InChI |
InChI=1S/C6H7N2O2S.Hg/c7-5-1-3-6(4-2-5)11(8,9)10;/h1,3-4H,7H2,(H2,8,9,10); |
InChI Key |
KGGLGSZFQPTPPT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[Hg])N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[Hg])N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-dibromo-7-hydroxy-10a-(4-morpholinyl)-3,4,5,5a-tetrahydro-2H-benzofuro[2,3-c]azepin-1-one](/img/structure/B1211527.png)
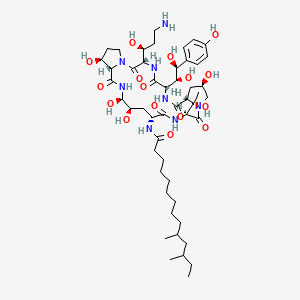
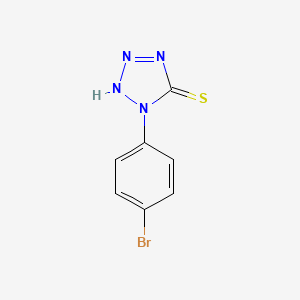
![2-[2-(3-Methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)hydrazinyl]benzoic acid](/img/structure/B1211534.png)
![1(4H)-Naphthalenone, 4-[2-(3-furanyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4-hydroxy-3,4a,8,8-tetramethyl-](/img/structure/B1211536.png)
![7,8-Dimethoxy-1,5-dimethyl-3-phenylpyrazolo[3,4-c]isoquinoline](/img/structure/B1211537.png)
